[(E)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]thiourea

Catalog No.
S12181755
CAS No.
M.F
C6H5F6N3OS
M. Wt
281.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(E)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene...

Product Name

[(E)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]thiourea

IUPAC Name

[(E)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]thiourea

Molecular Formula

C6H5F6N3OS

Molecular Weight

281.18 g/mol

InChI

InChI=1S/C6H5F6N3OS/c7-5(8,9)2(14-15-4(13)17)1-3(16)6(10,11)12/h1H2,(H3,13,15,17)/b14-2+

InChI Key

DDCRDTTVMHRJFL-JLZUIIAYSA-N

Canonical SMILES

C(C(=NNC(=S)N)C(F)(F)F)C(=O)C(F)(F)F

Isomeric SMILES

C(/C(=N\NC(=S)N)/C(F)(F)F)C(=O)C(F)(F)F

The compound [(E)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]thiourea is a complex organofluorine compound characterized by the presence of a hexafluoroacetyl group. This structure contributes to its unique chemical properties, particularly in terms of stability and reactivity. The molecular formula of this compound is C5H2F6N2OSC_5H_2F_6N_2OS, and it has a molecular weight of approximately 238.19 g/mol. The presence of fluorine atoms imparts significant lipophobic and hydrophobic characteristics, making it of interest in various chemical applications.

Typical for thioureas and organofluorine compounds. Notably, it can undergo:

  • Nucleophilic substitution reactions, where the thiourea moiety can react with electrophiles.
  • Condensation reactions, particularly with aldehydes or ketones, forming stable imines or thiazolidinones.
  • Deprotonation reactions, which can occur under basic conditions, facilitating further transformations.

The unique fluorinated structure enhances its reactivity compared to non-fluorinated analogs.

The synthesis of [(E)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]thiourea typically involves a multi-step process:

  • Formation of hexafluoroacetylacetone: This precursor can be synthesized through the condensation of acetylacetone with hexafluoroacetone under acidic or basic conditions.
  • Thiourea formation: The reaction between the hexafluoroacetyl derivative and thiourea under appropriate conditions (usually heating) leads to the formation of the target compound.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

The applications of [(E)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]thiourea span several fields:

  • Materials Science: Used as a precursor for synthesizing fluorinated polymers and liquid crystals due to its unique electronic properties.
  • Pharmaceuticals: Potential use in drug development due to its biological activity.
  • Agricultural Chemicals: Investigated for its potential as a pesticide or herbicide due to its reactivity with biological systems.

Interaction studies involving [(E)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]thiourea have focused on its behavior in biological environments. Preliminary studies suggest that the compound may interact with various enzymes and receptors due to its structural characteristics. Understanding these interactions is crucial for assessing its potential therapeutic applications and environmental impact.

Several compounds share structural similarities with [(E)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]thiourea, including:

Compound NameMolecular FormulaUnique Features
1,3-Bis(trifluoromethyl)propane-1,3-dioneC5H4F6O2C_5H_4F_6O_2Contains trifluoromethyl groups; used as a chelating agent
HexafluoroacetylacetoneC5H2F6O2C_5H_2F_6O_2Acts as a strong chelating ligand; widely used in coordination chemistry
2-ThiouracilC4H4N2OSC_4H_4N_2OSExhibits antitumor activity; lacks fluorination but shares thiourea functionality

Uniqueness

The uniqueness of [(E)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]thiourea lies in its combination of a highly fluorinated structure with a thiourea moiety. This combination enhances its stability and reactivity compared to non-fluorinated analogs while potentially offering distinct biological activities that warrant further investigation.

XLogP3

1.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

281.00575194 g/mol

Monoisotopic Mass

281.00575194 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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